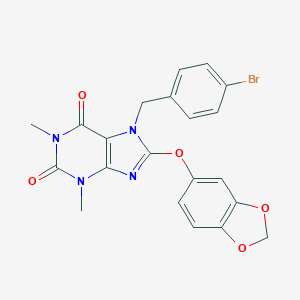
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Wirkmechanismus
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione functions as a PARP inhibitor, which prevents the repair of DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately results in cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects:
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, potentially allowing for lower doses of these treatments to be used.
Vorteile Und Einschränkungen Für Laborexperimente
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, it also has limitations, such as its relatively short half-life and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential area of research is the development of more potent and selective PARP inhibitors. Additionally, further investigation is needed to determine the optimal dosing and scheduling of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with chemotherapy and radiation therapy. Finally, the potential use of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a single-agent therapy for cancer treatment should be explored.
Synthesemethoden
The synthesis of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the bromination of 4-bromobenzyl alcohol, the formation of a benzodioxole ring, and the coupling of the resulting intermediate with 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as a cancer treatment. Several clinical trials have been conducted to evaluate its efficacy in combination with chemotherapy and radiation therapy. It has been shown to be effective in treating various types of cancer, including ovarian, breast, and lung cancer. Additionally, 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been investigated for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy.
Eigenschaften
Molekularformel |
C21H17BrN4O5 |
|---|---|
Molekulargewicht |
485.3 g/mol |
IUPAC-Name |
8-(1,3-benzodioxol-5-yloxy)-7-[(4-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H17BrN4O5/c1-24-18-17(19(27)25(2)21(24)28)26(10-12-3-5-13(22)6-4-12)20(23-18)31-14-7-8-15-16(9-14)30-11-29-15/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
YYFNAUMKSAMZPX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Br |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)



![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)